Rabacfosadine Succinate
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Overview
Description
Rabacfosadine succinate is a double prodrug of the acyclic nucleotide phosphonate PMEG.
Scientific Research Applications
Rabacfosadine in Canine Lymphoma
Efficacy in Canine Lymphoma : Rabacfosadine, a novel double prodrug, has been shown to be effective in treating relapsed B-cell lymphoma in dogs. Studies indicate a high overall response rate, with a significant proportion of dogs experiencing complete response. This underscores rabacfosadine's potential as a chemotherapy option for dogs with lymphoma (Saba et al., 2018).
Multicenter Trials in Dogs with Lymphoma : A multicenter, randomized, double-blinded, placebo-controlled study demonstrated that rabacfosadine significantly improved progression-free survival in dogs with lymphoma. This study provides strong evidence for rabacfosadine's efficacy in a larger, more diverse canine population (Weishaar et al., 2021).
Combination with L-asparaginase : Combining rabacfosadine with L-asparaginase for treating relapsed multicentric lymphoma in dogs has been found to be both safe and efficacious. This combination treatment offers a new therapeutic avenue for managing canine lymphoma (Cawley et al., 2020).
Application in Naive Canine Lymphoma : Rabacfosadine has also shown substantial antitumor activity in dogs with previously untreated intermediate to large cell lymphoma. Its reduced systemic toxicity compared with other agents makes it a promising option for first-line treatment (Saba et al., 2020).
Mechanism of Action : Rabacfosadine's mechanism involves conversion to its active metabolite PMEGpp, acting at the level of cellular DNA polymerases. This detailed understanding of its pharmacodynamics is crucial for optimizing treatment regimens and understanding potential resistance mechanisms (De Clercq, 2018).
Alternating with Doxorubicin : Research indicates that alternating doses of rabacfosadine and doxorubicin in dogs with naive multicentric lymphoma is generally well-tolerated and results in progression-free intervals comparable to standard treatments. This suggests a potential for reduced treatment visits with maintained efficacy (Thamm et al., 2017).
properties
CAS RN |
1431856-99-3 |
---|---|
Product Name |
Rabacfosadine Succinate |
Molecular Formula |
C25H41N8O10P |
Molecular Weight |
644.6228 |
IUPAC Name |
diethyl 2,2'-((((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(azanediyl))(2S,2'S)-dipropionate succinate |
InChI |
InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |
InChI Key |
XLBDQSJWTNREFA-IODNYQNNSA-N |
SMILES |
O=P(N[C@@H](C)C(OCC)=O)(N[C@@H](C)C(OCC)=O)COCCN1C=NC2=C(NC3CC3)N=C(N)N=C12 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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